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molecular formula C12H18O4 B8420327 1-(Methoxycarbonyl)-1-(tert-butoxycarbonyl)cyclopent-3-ene

1-(Methoxycarbonyl)-1-(tert-butoxycarbonyl)cyclopent-3-ene

Cat. No. B8420327
M. Wt: 226.27 g/mol
InChI Key: XGKDJQNPIANIKD-UHFFFAOYSA-N
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Patent
US08153683B2

Procedure details

Add a solution of t-butyl methylmalonate (129 g, 0.75 mol) in THF (385 mL) to a slurry of LiH (14.9 g, 1.875 mol) in THF (900 mL) and N,N-dimethylpropylene urea (DMPU, 155 g, 1.2 mol) over 30 minutes while maintaining the temperature at 0-5° C. Heat the reaction mixture to 65° C. and add a solution of cis-1,4-dichloro-2-butene (95%, 100 g, 0.8 mol, 1.08 eq) in THF (100 mL) over 5.5 hours, maintaining the temperature at 63-67° C. Stir the reaction for 4 hours at 65° C. A water/MTBE work-up of the reaction mixture yields 1-(methoxycarbonyl)-1-(tert-butoxycarbonyl)cyclopent-3-ene.
Quantity
129 g
Type
reactant
Reaction Step One
Name
Quantity
14.9 g
Type
reactant
Reaction Step One
Quantity
155 g
Type
reactant
Reaction Step One
Name
Quantity
385 mL
Type
solvent
Reaction Step One
Name
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
water MTBE
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([C:10]([O-:12])=[O:11])[C:3]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4].[H-].[Li+].[CH3:15][CH:16]1N(C(N(C)C)=O)[CH2:17]1.Cl[CH2:25]/C=C\CCl>C1COCC1.O.CC(OC)(C)C>[CH3:25][O:11][C:10]([C:2]1([C:3]([O:5][C:6]([CH3:8])([CH3:7])[CH3:9])=[O:4])[CH2:17][CH:16]=[CH:15][CH2:1]1)=[O:12] |f:1.2,6.7|

Inputs

Step One
Name
Quantity
129 g
Type
reactant
Smiles
CC(C(=O)OC(C)(C)C)C(=O)[O-]
Name
Quantity
14.9 g
Type
reactant
Smiles
[H-].[Li+]
Name
Quantity
155 g
Type
reactant
Smiles
CC1CN1C(=O)N(C)C
Name
Quantity
385 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
900 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
ClC\C=C/CCl
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
water MTBE
Quantity
0 (± 1) mol
Type
solvent
Smiles
O.CC(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat the reaction mixture to 65° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at 63-67° C
CUSTOM
Type
CUSTOM
Details
the reaction for 4 hours at 65° C
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1(CC=CC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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